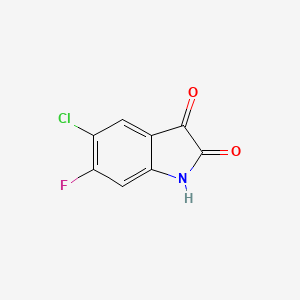

5-Chloro-6-fluoroindoline-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

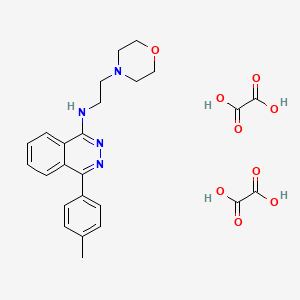

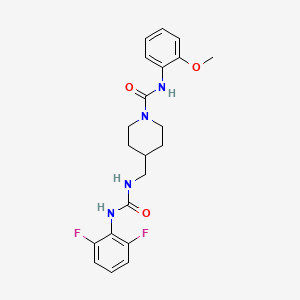

5-Chloro-6-fluoroindoline-2,3-dione is a chemical compound with the molecular formula C8H3ClFNO2 . It has a molecular weight of 199.57 .

Synthesis Analysis

A paper published in Chemistry Africa describes a microwave-assisted synthesis of novel fluorinated indole derivatives . The reaction of 5-fluoroindoline-2,3-dione with various anilines was conducted using readily available substrates within short periods of 9–15 minutes under microwave irradiation . This approach exploits the synthetic potential of microwave irradiation and copper dipyridine dichloride (CuPy2Cl2) combination .Molecular Structure Analysis

The molecular structure of 5-Chloro-6-fluoroindoline-2,3-dione consists of 8 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis

The reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation resulted in the formation of novel fluorinated indole derivatives . The reaction could be conducted using readily available substrates within short periods of 9–15 minutes under microwave irradiation .Aplicaciones Científicas De Investigación

Functional Materials and Polymers

Fluorinated compounds contribute to the design of functional materials:

For additional details, you can refer to the original research article on the Cu-catalyzed Rapid Synthesis of Novel Fluorinated Indole Derivatives Under Microwave Irradiation . Additionally, the compound is available from suppliers like Sigma-Aldrich and ChemScene .

Direcciones Futuras

Fluorinated indoles have received considerable attention because the incorporation of fluorine into a target molecule can influence reactivity, selectivity, and biological activity . The microwave-assisted synthesis of novel fluorinated indole derivatives offers many advantages such as full reaction control, excellent product yields, shorter reaction time, eco-friendly procedure, and rapid feedback . This suggests that the study and application of 5-Chloro-6-fluoroindoline-2,3-dione and similar compounds have promising future directions in the field of synthetic organic chemistry .

Mecanismo De Acción

Target of Action

The primary targets of 5-Chloro-6-fluoroindoline-2,3-dione It is known that indole derivatives, which include 5-chloro-6-fluoroindoline-2,3-dione, have a broad range of biological activities and can interact with multiple receptors .

Mode of Action

The specific mode of action of 5-Chloro-6-fluoroindoline-2,3-dione Indole derivatives are known to interact with their targets in a variety of ways, influencing reactivity, selectivity, and biological activity .

Biochemical Pathways

The biochemical pathways affected by 5-Chloro-6-fluoroindoline-2,3-dione Indole derivatives are known to influence a variety of biological pathways, contributing to their diverse biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Chloro-6-fluoroindoline-2,3-dione It is known that the properties of fluorine atoms, such as high electronegativity and relatively close size to a hydrogen atom, can influence the pharmacokinetics of fluorine-containing compounds .

Result of Action

The specific molecular and cellular effects of 5-Chloro-6-fluoroindoline-2,3-dione Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5-Chloro-6-fluoroindoline-2,3-dione It is known that the compound should be stored in a tightly closed container in a dry place .

Propiedades

IUPAC Name |

5-chloro-6-fluoro-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClFNO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZQDDOVGRLCHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)F)NC(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-6-fluoroindoline-2,3-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]but-2-enamide](/img/structure/B2708407.png)

![2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2708408.png)

![Ethyl 3-(4-methoxyphenyl)-5-[(3-methylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2708412.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide](/img/structure/B2708413.png)

![(3As,7aR)-3a,4,5,6,7,7a-hexahydro-1H-[1,3]oxazolo[5,4-c]pyridin-2-one;hydrochloride](/img/structure/B2708414.png)

![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2708420.png)

![Tert-butyl 3-[(4-fluorosulfonyloxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B2708422.png)

![[1-(2-Fluoroethyl)-4-iodo-1H-pyrazol-5-yl]methanol](/img/structure/B2708424.png)